
(E)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AJH-836 ist eine synthetische Diacylglycerol-Lacton-Verbindung, die für ihre Fähigkeit bekannt ist, Munc13-1 und die Proteinkinase C Epsilon und Alpha zu aktivieren. Sie hat eine Dissoziationskonstante von 4,5 Nanomolar für die Proteinkinase C Alpha. AJH-836 erleichtert die Translokation von Munc13-1 vom Zytoplasma zur Plasmamembran und wird hauptsächlich in der Forschung zu neurodegenerativen Erkrankungen eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
AJH-836 wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Diacylglycerol-Lacton als Kernstruktur dient. Die Synthese beinhaltet die selektive Bindung von AJH-836 an neuartige Proteinkinase C-Isoformen, insbesondere Proteinkinase C Delta und Proteinkinase C Epsilon, relativ zu klassischer Proteinkinase C Alpha und Proteinkinase C Beta II . Der Syntheseweg beinhaltet die Verwendung von [3H]Phorbol 12,13-Dibutyrat-Wettbewerbsbindungstests, um Selektivität und Wirksamkeit sicherzustellen .
Industrielle Produktionsverfahren
Die industrielle Produktion von AJH-836 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise als Pulver bei -20 °C für bis zu drei Jahre oder in Lösungsmittel bei -80 °C für bis zu ein Jahr gelagert .
Chemische Reaktionsanalyse
Arten von Reaktionen
AJH-836 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit AJH-836 verwendet werden, sind Diacylglycerol, Phorbolester und verschiedene Bindungstests. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und spezifische Bindungstests, um Selektivität und Wirksamkeit zu gewährleisten .
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus den Reaktionen mit AJH-836 entstehen, sind aktivierte Proteinkinase C-Isoformen und translokiertes Munc13-1, die eine entscheidende Rolle in der zellulären Signalübertragung und der Forschung zu neurodegenerativen Erkrankungen spielen .
Wissenschaftliche Forschungsanwendungen
AJH-836 wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie, breit eingesetzt. Seine wichtigsten Anwendungen umfassen:
Forschung zu neurodegenerativen Erkrankungen: AJH-836 wird zur Untersuchung der Aktivierung von Munc13-1 und Proteinkinase C-Isoformen verwendet, die für die Entwicklung und das Fortschreiten neurodegenerativer Erkrankungen von entscheidender Bedeutung sind
Signaltransduktionsstudien: AJH-836 wird verwendet, um die Mechanismen der Signaltransduktion zu untersuchen, die Proteinkinase C und Munc13-1 beinhalten, und liefert Einblicke in die zelluläre Kommunikation und Regulation.
Wirkmechanismus
AJH-836 übt seine Wirkung aus, indem es selektiv an die C1-Domäne neuartiger Proteinkinase C-Isoformen, insbesondere Proteinkinase C Delta und Proteinkinase C Epsilon, bindet. Diese Bindung löst die Translokation von Munc13-1 vom Zytoplasma zur Plasmamembran aus, was zur Aktivierung von Proteinkinase C-Isoformen führt. Die Aktivierung dieser Isoformen führt zu verschiedenen zellulären Reaktionen, darunter die Umlagerung des Zytoskeletts und Veränderungen der Genexpression .
Analyse Chemischer Reaktionen
Types of Reactions
AJH-836 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving AJH-836 include diacylglycerol, phorbol esters, and various binding assays. The conditions typically involve controlled temperatures and specific binding assays to ensure selectivity and efficacy .
Major Products Formed
The major products formed from the reactions involving AJH-836 include activated protein kinase C isoforms and translocated Munc13-1, which play crucial roles in cellular signaling and neurodegenerative disease research .
Wissenschaftliche Forschungsanwendungen
AJH-836 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:
Neurodegenerative Disease Research: AJH-836 is used to study the activation of Munc13-1 and protein kinase C isoforms, which are crucial in the development and progression of neurodegenerative diseases
Signal Transduction Studies: AJH-836 is used to investigate the mechanisms of signal transduction involving protein kinase C and Munc13-1, providing insights into cellular communication and regulation.
Wirkmechanismus
AJH-836 exerts its effects by selectively binding to the C1 domain of novel protein kinase C isoforms, particularly protein kinase C delta and protein kinase C epsilon. This binding triggers the translocation of Munc13-1 from the cytoplasm to the plasma membrane, leading to the activation of protein kinase C isoforms. The activation of these isoforms results in various cellular responses, including cytoskeletal reorganization and changes in gene expression .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phorbol 12-Myristat 13-Acetat: Ein prototypischer Phorbolester, der für seine Fähigkeit bekannt ist, Proteinkinase C-Isoformen zu aktivieren.
Diacylglycerol: Ein natürlicher Lipid-Second Messenger, der an die C1-Domäne von Proteinkinase C-Isoformen bindet.
Einzigartigkeit von AJH-836
AJH-836 ist einzigartig in seiner selektiven Aktivierung neuartiger Proteinkinase C-Isoformen, insbesondere Proteinkinase C Delta und Proteinkinase C Epsilon, ohne klassische Proteinkinase C-Isoformen zu beeinflussen. Diese Selektivität macht es zu einem wertvollen Werkzeug bei der Untersuchung der spezifischen Rollen dieser Isoformen in der zellulären Signalübertragung und im Krankheitsverlauf .
Eigenschaften
Molekularformel |
C22H38O5 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
[(4E)-2-(hydroxymethyl)-4-[5-methyl-3-(2-methylpropyl)hexylidene]-5-oxooxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H38O5/c1-15(2)10-17(11-16(3)4)8-9-18-12-22(13-23,27-19(18)24)14-26-20(25)21(5,6)7/h9,15-17,23H,8,10-14H2,1-7H3/b18-9+ |
InChI-Schlüssel |
XKEOGEXDEKIDNA-GIJQJNRQSA-N |
Isomerische SMILES |
CC(C)CC(C/C=C/1\CC(OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C |
Kanonische SMILES |
CC(C)CC(CC=C1CC(OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



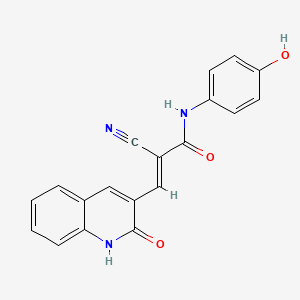
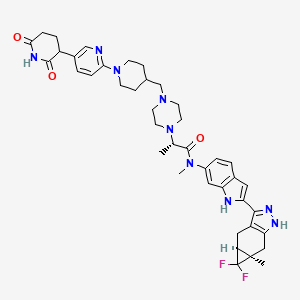
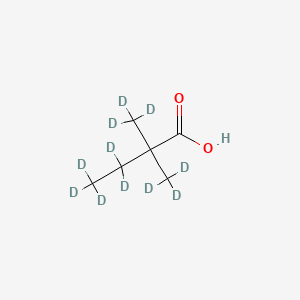
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
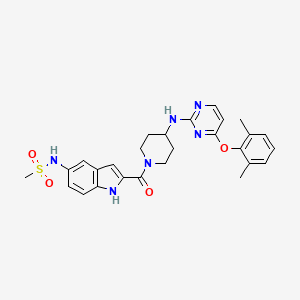
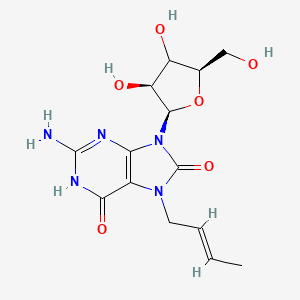

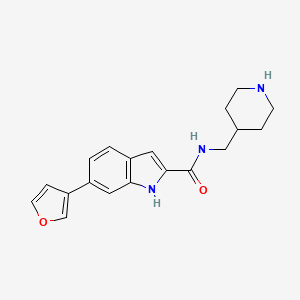
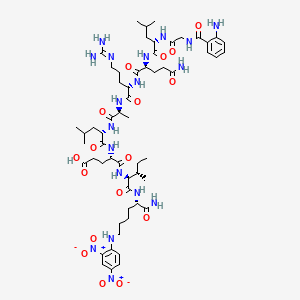
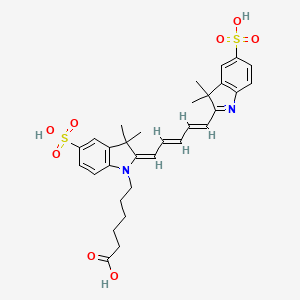
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)

